Quantified Cross‑Coupling Reactivity Advantage of the Aryl Iodide over Aryl Bromide and Chloride Congeners
In palladium‑catalyzed cross‑coupling reactions, oxidative addition into the C–X bond is often rate‑determining. Competition experiments with iron pincer complexes established relative oxidative‑addition rates as I > Br > Cl; a linear free‑energy relationship for electronically differentiated aryl bromides gave a reaction constant ρ = 1.5, consistent with a concerted pathway [1]. For the specific isoxazole‑3‑carboxylate scaffold, the iodo congener (C–I bond dissociation energy ≈ 65 kcal mol⁻¹) undergoes Suzuki coupling under milder conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80 °C) than its bromo analog (C–Br BDE ≈ 80 kcal mol⁻¹), which requires higher temperatures or specialized ligands. The chloro analog (C–Cl BDE ≈ 95 kcal mol⁻¹) is essentially inert under standard Suzuki conditions without bulky, electron‑rich phosphine or N‑heterocyclic carbene ligands [2].
| Evidence Dimension | Relative rate of oxidative addition (palladium‑catalyzed cross‑coupling) |
|---|---|
| Target Compound Data | Iodo – fastest oxidative addition; C–I BDE ≈ 65 kcal mol⁻¹ |
| Comparator Or Baseline | Bromo analog (CAS 745078-74-4): intermediate rate, C–Br BDE ≈ 80 kcal mol⁻¹. Chloro analog (CAS 660417-41-4): slowest, C–Cl BDE ≈ 95 kcal mol⁻¹ |
| Quantified Difference | Relative rate order: I > Br > Cl (established by competition experiments); ρ = 1.5 for electronically differentiated aryl bromides |
| Conditions | Iron pincer complex competition experiments; Pd(PPh₃)₄‑catalyzed Suzuki–Miyaura coupling |
Why This Matters
The iodo congener enables faster, higher‑yielding cross‑coupling under milder conditions, reducing side‑product formation and expanding accessible chemical space in library synthesis.
- [1] Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. J. Am. Chem. Soc. (2021). DOI: 10.1021/jacs.1c03212. View Source
- [2] Guram, A. S.; Milne, J. E.; Tedrow, J. S.; Walker, S. D. Science of Synthesis: Cross Coupling and Heck-Type Reactions. 2013, 1, 10. DOI: 10.1055/sos-SD-207-00004. View Source
